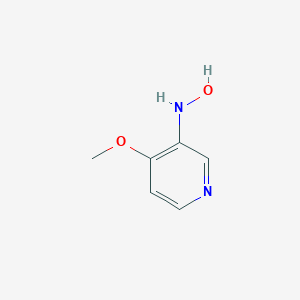
N-(4-methoxypyridin-3-yl)hydroxylamine
Description
N-(4-Methoxypyridin-3-yl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a hydroxylamine (-NHOH) moiety at the 3-position. This compound is of interest in organic synthesis and pharmacology due to its reactive hydroxylamine group and the electronic effects imparted by the pyridine ring.
Properties
CAS No. |
151068-23-4 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
InChI Key |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
Canonical SMILES |
COC1=C(C=NC=C1)NO |
Synonyms |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with N-(2-Methoxyphenyl)hydroxylamine
Structural Differences :
- Aromatic Core : N-(4-Methoxypyridin-3-yl)hydroxylamine contains a pyridine ring, whereas N-(2-methoxyphenyl)hydroxylamine (CAS 6963-30-8) has a benzene ring .
- Substituent Positions : The methoxy group is at the 4-position on pyridine vs. the 2-position on benzene. The hydroxylamine group is at the 3-position in both compounds.
Metabolic Pathways :
- N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction in hepatic microsomes to form o-anisidine (2-methoxyaniline) and o-aminophenol. CYP1A enzymes are primarily involved in its reduction, while CYP2E1 favors oxidation to o-aminophenol .
- Implications for Pyridine Analogs : The pyridine nitrogen may alter metabolic stability. Pyridine’s electron-withdrawing effect could reduce susceptibility to CYP-mediated oxidation compared to benzene derivatives.
Reactivity :
Comparison with Pyridine-Based Pivalamide Derivatives
Structural Differences :
Examples include N-(4-formyl-2-methoxypyridin-3-yl)pivalamide (CAS 1251015-82-7) and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide . These compounds replace the hydroxylamine group with a pivalamide (-NHC(O)C(CH₃)₃) moiety.
Electronic Effects :
- The 4-methoxy group in both compound classes activates the pyridine ring toward electrophilic substitution. However, the hydroxylamine group in this compound may increase nucleophilicity at the 3-position compared to pivalamide derivatives.
Comparison with Other Hydroxylamine Derivatives
Legal and Pharmacological Context :
Reactivity with Organic Matter :
- Hydroxylamine derivatives can artifactually react with carbonyl-containing molecules during extraction processes, forming N- or S-containing byproducts . This reactivity is a limitation in analytical chemistry compared to more stable analogs like pivalamides.
Data Tables
Table 1: Structural and Metabolic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


